trans-4-Methoxypyrrolidin-3-ol hydrochloride

Medicinal Chemistry Drug Discovery Physicochemical Profiling

Sourcing stereochemically defined pyrrolidine building blocks with both H-bond donor and acceptor functionality often forces researchers to accept lengthy custom synthesis lead times. trans-4-Methoxypyrrolidin-3-ol hydrochloride (CAS 412279-17-5) solves this by providing immediate access to a trans-4-methoxy-3-hydroxy pyrrolidine scaffold critical for CNS drug discovery and PROTAC development. - Enables rational design of neuroactive compounds and heterobifunctional degraders via dual hydroxyl/methoxy derivatization handles. - Supplied as hydrochloride salt (C₅H₁₂ClNO₂, MW 153.61 g/mol) with ≥97% purity, ensuring batch-to-batch reproducibility. - In stock with ambient shipping; ready-to-use for enzyme inhibitor design and protein degrader linker attachment.

Molecular Formula C5H12ClNO2
Molecular Weight 153.61 g/mol
CAS No. 412279-17-5
Cat. No. B1454929
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-4-Methoxypyrrolidin-3-ol hydrochloride
CAS412279-17-5
Molecular FormulaC5H12ClNO2
Molecular Weight153.61 g/mol
Structural Identifiers
SMILESCOC1CNCC1O.Cl
InChIInChI=1S/C5H11NO2.ClH/c1-8-5-3-6-2-4(5)7;/h4-7H,2-3H2,1H3;1H/t4-,5-;/m0./s1
InChIKeyAGYFNYDVGSRXSM-FHAQVOQBSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

trans-4-Methoxypyrrolidin-3-ol hydrochloride: Chiral Pyrrolidine Scaffold


trans-4-Methoxypyrrolidin-3-ol hydrochloride (CAS 412279-17-5) is a chiral pyrrolidine derivative featuring trans-configured 3-hydroxyl and 4-methoxy substituents on a saturated five-membered nitrogen heterocycle [1]. This compound is supplied as a hydrochloride salt (C₅H₁₂ClNO₂, MW 153.61 g/mol) with a typical purity of ≥97%, and is employed as a versatile building block in medicinal chemistry and pharmaceutical research .

Stereodefined trans-pyrrolidine scaffold
Dual functional handles (OH, OMe) for derivatization
Hydrochloride salt enhances aqueous solubility

trans-4-Methoxypyrrolidin-3-ol hydrochloride: Why Substitution Fails


Generic substitution among pyrrolidine derivatives is scientifically unsound due to the compound's unique combination of stereochemical, substitutional, and physicochemical properties. The trans-4-methoxy-3-hydroxy substitution pattern, its specific stereochemical configuration, and the hydrochloride salt form collectively define its distinct chemical behavior and biological interaction potential. In contrast, close analogs such as pyrrolidine-3,4-diols, 3-hydroxypyrrolidines, 4-methoxypyrrolidine-3-carboxylic acids, and cis-4-methoxy isomers exhibit significantly different physicochemical properties and synthetic utility, as detailed in the following quantitative evidence [1].

Cis isomer substitution may alter stereochemistry-dependent target interactions.
Methoxy→hydroxyl replacement may shift lipophilicity and membrane permeability.
Free base form may not match aqueous solubility of the hydrochloride salt.

trans-4-Methoxypyrrolidin-3-ol hydrochloride: Differentiation Evidence


Physicochemical Distinction vs. Diol Analogs

trans-4-Methoxypyrrolidin-3-ol hydrochloride (MW 153.61 g/mol) exhibits a molecular weight difference of 28-54 Da compared to its dihydroxylated analog, pyrrolidine-3,4-diol hydrochloride (MW 139.58 g/mol) [1]. This mass difference, attributed to the methoxy versus hydroxyl substitution, directly influences the compound's lipophilicity and membrane permeability.

MW & Lipophilicity
Context-dependent
Target: MW 153.61 (3-OH,4-OMe)Comparator: 139.58 (3-OH,4-OH)Δ +14.03 Da, methoxy increases lipophilicity
Substitution pattern alters lipophilicity and membrane permeability.
Computed properties; experimental verification advised.
Medicinal Chemistry Drug Discovery Physicochemical Profiling

Trans vs. Cis Stereochemistry

The trans-configuration of trans-4-Methoxypyrrolidin-3-ol hydrochloride (specified as (3S,4S) or (3R,4R) depending on the enantiomer) is defined by the IUPAC name (3S,4S)-4-methoxypyrrolidin-3-ol;hydrochloride and confirmed by InChIKey AGYFNYDVGSRXSM-FHAQVOQBSA-N [1]. This stereochemistry dictates the relative spatial orientation of the hydroxyl and methoxy groups, which is distinct from cis-isomers and crucial for target engagement in chiral environments.

Stereochemistry
Class-level
Trans (3S,4S) or (3R,4R)Cis (3R,4S) isomerDistinct spatial orientation; may impact chiral recognition
Stereochemistry may influence chiral recognition and SAR interpretation.
Assigned by InChIKey; experimental confirmation recommended.
Stereochemistry Chiral Synthesis Medicinal Chemistry

Aqueous Solubility of Hydrochloride Salt

The hydrochloride salt of trans-4-Methoxypyrrolidin-3-ol exhibits high aqueous solubility, a property directly attributed to the salt form. This contrasts with the free base, which has lower water solubility. The salt form enhances the compound's utility in biological assays and aqueous reaction conditions .

Aqueous Solubility
Class-level
Highly water-soluble (HCl salt)
Free base: lower predicted solubility
Salt form supports consistent aqueous stock solutions.
Qualitative observation; quantitative data not available.
Pharmaceutical Formulation Biological Assay Solubility

H-Bond Profile vs. Carboxylic Acid Derivatives

trans-4-Methoxypyrrolidin-3-ol hydrochloride features a specific hydrogen bond profile with 3 H-bond donors and 3 H-bond acceptors [1]. This profile enables multifaceted interactions with biological targets, differentiating it from analogs like 4-methoxypyrrolidine-3-carboxylic acid, which contains a carboxylic acid moiety with different H-bonding and electrostatic properties.

H-Bond Profile
Context-dependent
Target: 3 donors, 3 acceptors, neutral pHComparator: carboxylic acid, anionic, different H-bondsNeutral polar scaffold vs. anionic character
Neutral polar scaffold may offer distinct interaction profile.
Computed properties; experimental validation advised.
Molecular Interactions Drug Design Computational Chemistry

trans-4-Methoxypyrrolidin-3-ol hydrochloride: Validated Applications


Chiral Building Block for CNS Drug Discovery

The trans-4-methoxy-3-hydroxy pyrrolidine scaffold serves as a key precursor for central nervous system (CNS) drug discovery. Its rigid, saturated heterocyclic core mimics natural alkaloids, making it valuable for designing neuroactive compounds targeting enzymes or receptors [1]. The specific stereochemistry and substitution pattern are essential for achieving desired binding affinities and selectivities.

PROTAC Building Block Synthesis

This compound is classified within the Protein Degrader Building Blocks family, indicating its utility in synthesizing heterobifunctional molecules like PROTACs [2]. Its functional groups (hydroxyl and methoxy) provide handles for further derivatization and linker attachment, while the saturated pyrrolidine ring offers conformational rigidity.

Enzyme Inhibitor Intermediate

The pyrrolidine core, functionalized with both hydrogen bond donor (OH) and acceptor (OMe) groups, allows for the design of potent enzyme inhibitors. The compound can serve as a substrate analog or inhibitor scaffold for enzymes with specificity for hydroxyl-containing substrates, with the methoxy group providing additional lipophilic interaction potential .

Application
Selection Property
Validation Focus
CNS-targeted building block synthesis
Stereodefined trans core with dual handles
Chiral integrity and functional group reactivity
PROTAC linker attachment scaffold
OH and OMe groups for orthogonal conjugation
Derivatization efficiency and conjugate stability
Enzyme inhibitor research intermediate
H-bond donor/acceptor pattern for target engagement
Binding assay confirmation and selectivity

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